![molecular formula C13H18ClN B3257689 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 29345-14-0](/img/structure/B3257689.png)
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
Vue d'ensemble
Description
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride: is a chemical compound with a bicyclic structure, featuring a phenyl group attached to the bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the reduction of trans-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene. This reduction can be achieved using Raney alloy mixed with aqueous sodium hydroxide and tetrahydrofuran. The resulting product is then subjected to N-alkylation with ethanol to obtain the desired amine hydrochloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Alkyl halides, acyl chlorides, organic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Therapeutic Applications
1.1 Treatment of Depressive Fatigue
Fencamfamine has been indicated for the treatment of depressive fatigue, particularly in patients recovering from chronic illnesses. It acts as a central nervous system stimulant, enhancing mental alertness and mood elevation . The compound has been used in various countries for its efficacy in alleviating symptoms associated with lethargy and lack of concentration during convalescence .
1.2 Cognitive Enhancement
Research indicates that fencamfamine may improve cognitive functions, making it a candidate for conditions characterized by cognitive decline. Its stimulant properties can potentially enhance focus and attention in patients suffering from attention deficits or cognitive fatigue .
1.3 Prodrug Development
Recent studies have focused on prodrug formulations of fencamfamine to optimize its pharmacokinetic profile. Prodrugs are designed to increase the bioavailability of the active compound by modifying its chemical structure to allow for better absorption and efficacy . For example, certain prodrug derivatives have been found to provide sustained release of fencamfamine, enhancing its therapeutic effects over extended periods .
Table 1: Synthesis Overview
Step | Reaction Type | Reactants | Products |
---|---|---|---|
1 | Grignard Reaction | Bromobenzene + Mg | Grignard Reagent |
2 | Nucleophilic Addition | Grignard Reagent + Norcamphor | Alcohol Intermediate |
3 | Reduction | Alcohol Intermediate + Azide | Amine Product |
4 | Alkylation | Amine + Alkyl Halide | Fencamfamine |
Toxicity Studies
Toxicity assessments have demonstrated that fencamfamine exhibits acceptable safety profiles in cell lines, indicating potential therapeutic indexes that are favorable compared to existing treatments like memantine . The compound's toxicity was evaluated using various concentrations in vitro, with results showing minimal adverse effects at therapeutic levels.
Table 2: Toxicity Profile
Concentration (μM) | Cell Viability (%) |
---|---|
10 | 95 |
50 | 90 |
100 | 85 |
200 | 75 |
300 | 60 |
500 | 50 |
Mécanisme D'action
The mechanism of action of 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites, potentially modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Fencamfamine hydrochloride: A stimulant with a similar bicyclic structure.
N-Ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine: Another derivative with comparable properties.
Uniqueness: 3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride stands out due to its specific substitution pattern and the presence of the phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Activité Biologique
3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
Molecular Formula: CHClN
Molecular Weight: 189.72 g/mol
CAS Number: 175521-95-6
IUPAC Name: (1R,2R,3R,4S)-3-phenylbicyclo[2.2.1]heptan-2-amine hydrochloride
The compound's unique bicyclic structure contributes to its diverse biological activities, particularly its interaction with various receptors and enzymes.
This compound acts primarily as a selective antagonist for the NMDA receptor at the phencyclidine (PCP) binding site and the CXC chemokine receptor 2 (CXCR2). Its mechanism involves:
- Binding Affinity: The compound exhibits high binding affinity for NMDA receptors, which are critical in synaptic plasticity and memory function.
- Inhibition of Signaling Pathways: By antagonizing CXCR2, it modulates signaling pathways involved in inflammation and pain response.
Pharmacological Studies
Research has demonstrated that this compound possesses various pharmacological properties:
- Anticonvulsant Activity:
-
Neuroprotective Effects:
- The compound has been evaluated for neuroprotective activity, particularly in models of neurodegeneration where NMDA receptor overactivation is implicated.
-
Anti-inflammatory Properties:
- By inhibiting CXCR2, this compound may reduce inflammation, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies highlight the efficacy and safety profile of this compound:
Comparison with Similar Compounds
Comparative studies with structurally similar compounds reveal unique biological profiles:
Compound | Mechanism | Biological Activity |
---|---|---|
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | NMDA antagonist | Moderate anticonvulsant activity |
Bicyclo[2.2.1]heptan-2-amine | CXCR2 antagonist | Anti-inflammatory effects |
This compound stands out due to its specific substituents that enhance its pharmacological profile compared to other bicyclic compounds.
Propriétés
IUPAC Name |
3-phenylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-5,10-13H,6-8,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKPTISODKVICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.